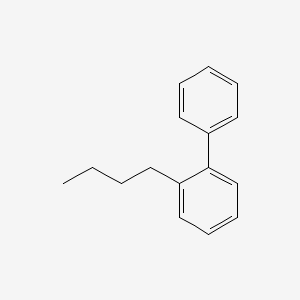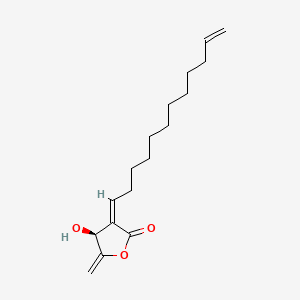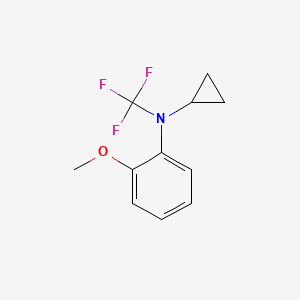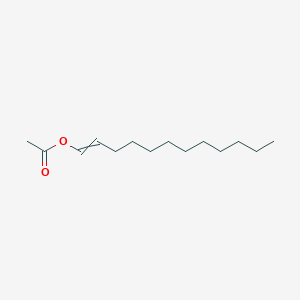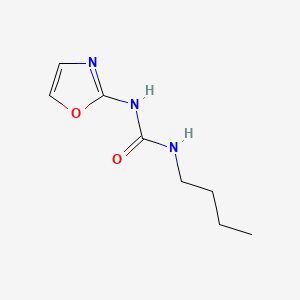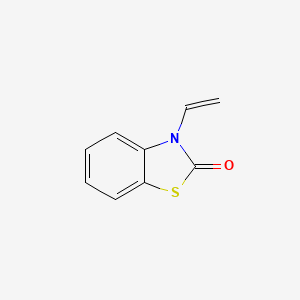
3-Vinylbenzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Vinylbenzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylbenzothiazol-2-one typically involves the reaction of benzothiazole-2-thione with acetylene in the presence of potassium hydroxide or cadmium acetate. This reaction yields this compound as a major product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Vinylbenzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Applications De Recherche Scientifique
3-Vinylbenzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence
Mécanisme D'action
The mechanism of action of 3-Vinylbenzothiazol-2-one involves its interaction with various molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Arylbenzothiazoles: Known for their diverse biological activities and used in medicinal chemistry.
Benzothiazole-2-thione: A precursor in the synthesis of 3-Vinylbenzothiazol-2-one.
Benzothiazole-2-one: Another related compound with similar reactivity and applications.
Uniqueness: this compound is unique due to the presence of the vinyl group, which enhances its reactivity and potential applications. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
93549-69-0 |
|---|---|
Formule moléculaire |
C9H7NOS |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
3-ethenyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H7NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2 |
Clé InChI |
CGAHUXITVATYCF-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=CC=CC=C2SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


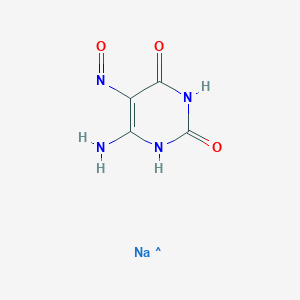
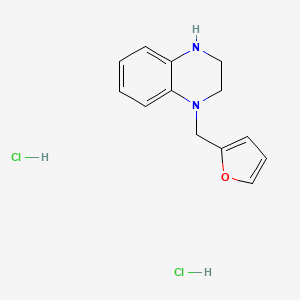


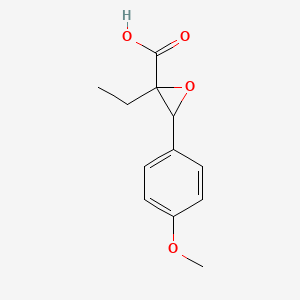
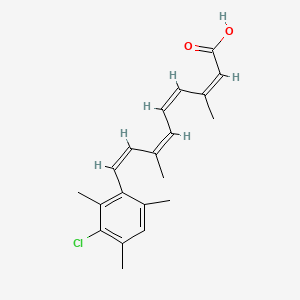
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)

